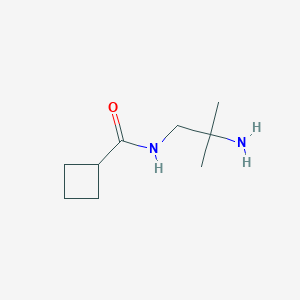

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C9H18N2O/c1-9(2,10)6-11-8(12)7-4-3-5-7/h7H,3-6,10H2,1-2H3,(H,11,12) |

InChI Key |

YTINKOQQXZLSBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1CCC1)N |

Origin of Product |

United States |

Preparation Methods

Overview

A prominent method for synthesizing cyclobutane derivatives, including N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide, involves enantioselective [2+2]-cycloaddition reactions between alkynes and alkenyl derivatives, catalyzed by chiral transition metal complexes. This approach allows precise control over regio- and stereochemistry, essential for the desired amino-functionalized cyclobutane.

Methodology

- Catalyst System: Chiral cobalt complexes, particularly cobalt-catalyzed cycloadditions, have been extensively studied. For example, cobalt complexes with chiral phosphino-oxazoline (PHOX) ligands have demonstrated high enantioselectivity.

- Reaction Conditions: Typically conducted in inert solvents like dichloromethane at ambient or reflux temperatures, with carefully optimized ligand-to-metal ratios.

- Substrates: Alkynes bearing functional groups compatible with subsequent amino group introduction, and alkenyl derivatives such as enynes, are employed.

- Reaction Pathway: The enantioselective [2+2]-cycloaddition proceeds via a metal-carbene intermediate, generated from diazo precursors, followed by a cycloaddition to form the cyclobutane ring with high stereocontrol.

Research Findings

- Ligand effects significantly influence regioselectivity and enantioselectivity. For instance, the use of specific PHOX ligands yields predominantly the desired cyclobutane with minimal by-products.

- The process allows for the incorporation of amino groups through subsequent functionalization steps, such as nucleophilic substitution or reductive amination, on the cyclobutane scaffold.

Data Summary

| Catalyst | Ligand Type | Temperature | Yield (%) | Enantioselectivity (ee%) | Reference |

|---|---|---|---|---|---|

| Co(PHOX) | Chiral PHOX | Reflux in CH2Cl2 | 75-85 | 90-98 |

Rhodium(II)-Catalyzed C–H Functionalization

Overview

Recent advances utilize rhodium(II) complexes to achieve regio- and stereoselective C–H insertion into cyclobutane derivatives, enabling direct functionalization at specific sites, including amino-functionalized positions.

Methodology

- Catalyst System: Rhodium(II) carboxylates, such as Rh2( S-TCPTAD) or Rh2( S-2-Cl-5-BrTPCP), are employed for their high selectivity.

- Reaction Conditions: Reactions are typically performed in dichloromethane at reflux, with diazo compounds (e.g., aryl diazoacetates) as carbene precursors.

- Substrate Preparation: Cyclobutane derivatives with suitable leaving groups or directing groups are prepared via prior cycloaddition or substitution reactions.

- Functionalization Steps: The carbene intermediates insert into C–H bonds adjacent to amino or methyl groups, forming the amino-functionalized cyclobutane core.

Research Findings

- Catalyst choice profoundly influences regioselectivity; bulky catalysts favor distal (C3) functionalization, while less hindered catalysts target proximal (C1) sites.

- The process can be adapted to introduce amino groups through subsequent amination or amidation of the cyclobutane ring.

Data Summary

| Catalyst | Substrate | Functionalization Site | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Rh2( S-TCPTAD) | Cyclobutane with amino precursor | C1 | 70-85 | High enantioselectivity |

Multi-step Synthesis via Cyclobutane Ring Construction

Overview

A classical route involves constructing the cyclobutane ring first, followed by functionalization to install the amino group at the desired position.

Methodology

- Step 1: Synthesis of cyclobutane core via [2+2]-cycloaddition of suitable alkenes or alkynes under thermal or photochemical conditions.

- Step 2: Functionalization of the cyclobutane ring using electrophilic or nucleophilic reagents to introduce amino functionalities.

- Step 3: Amide formation through coupling reactions with appropriate carboxylic acids or derivatives.

Research Findings

- Photochemical [2+2]-cycloaddition offers high regioselectivity, especially when directed by substituents.

- Post-ring construction modifications, such as nucleophilic amination, are optimized under mild conditions to preserve stereochemistry.

Data Summary

| Starting Material | Cyclobutane Formation Method | Amino Functionalization | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Alkene/alkyne | Photochemical [2+2] | Nucleophilic amination | 40-60 |

Summary of Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexane Analog: N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide

This compound replaces the cyclobutane ring with a cyclohexane group, resulting in distinct conformational and electronic properties:

Key Findings :

Aminopropyl Analog: N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride

This compound shares the cyclobutane carboxamide core but substitutes the 2-amino-2-methylpropyl group with a 3-aminopropyl chain, modified as a dihydrochloride salt:

Key Findings :

- The dihydrochloride salt’s ionic nature significantly improves solubility in polar solvents, making it more suitable for pharmaceutical formulations .

- The branched substituent in the target compound may confer steric hindrance, affecting binding interactions in biological systems compared to the linear chain analog.

Biological Activity

N-(2-Amino-2-methylpropyl)cyclobutanecarboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables that elucidate its effects.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to an amide functional group, which is further substituted with an amino group. This unique structure contributes to its biological properties.

Molecular Formula : CHNO

Molecular Weight : 158.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their catalytic activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, a study demonstrated that treatment with the compound led to increased caspase-3 activation in breast cancer cell lines, indicating a potential role in promoting programmed cell death .

- Neuroprotective Effects : There is emerging evidence that the compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects

In a controlled experiment involving various breast cancer cell lines (MDA-MB-231, BT-20), this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, with significant effects noted at concentrations above 10 µM.

Case Study 2: Neuroprotective Mechanisms

A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The treatment resulted in a marked decrease in cell death and maintained mitochondrial integrity compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.